Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
- It contains a thiazole ring, a pyrimidine moiety, and a piperidine ring, making it an interesting target for synthetic and medicinal chemistry.
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: is a complex organic compound with a unique structure.
Preparation Methods
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., dimethylsulphoxide) under controlled temperature and pressure.
Industrial Production: While industrial-scale production details are scarce, research laboratories can synthesize this compound using similar methods.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions can yield diverse products, such as substituted thiazoles or piperidines.
Scientific Research Applications
Chemistry: The compound’s unique structure may inspire new ligands for coordination chemistry or catalysis.
Biology and Medicine: It could serve as a lead compound for drug development due to its diverse pharmacological activities .
Mechanism of Action
Targets: Investigating its molecular targets (e.g., enzymes, receptors) is crucial.
Pathways: Understanding how it affects cellular processes (e.g., signal transduction, metabolism).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While I don’t have a specific list, explore related thiazoles, pyrimidines, and piperidines.
Remember, this compound’s potential lies in its versatility and intriguing structure Researchers continue to explore its applications across various scientific domains
Biological Activity
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a piperidine moiety, and a pyrimidine derivative, which are known to contribute to its biological properties. The molecular formula is C23H33N5O3 with a molecular weight of approximately 427.54 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes. For instance, pyrimidine derivatives have been reported to inhibit Trypanosoma brucei AdoMetDC with IC50 values around 30 μM, indicating potential for antiparasitic activity .
- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial and antifungal properties. For example, a study indicated that certain pyrimidine-containing compounds exhibited moderate to significant antimicrobial activities against various pathogens .
- Cytotoxic Effects : Some thiazole derivatives have been shown to induce apoptosis in cancer cells. The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins.
Study 1: Antiparasitic Activity
A study focusing on pyrimidineamine inhibitors highlighted the compound's ability to selectively inhibit the growth of T. brucei, demonstrating an effective concentration (EC50) of 5.6 μM after 48 hours of treatment . This suggests that this compound may share similar properties.
Study 2: Antimicrobial Efficacy
Research on thiazole derivatives noted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported in the range of 10–50 μg/mL for various derivatives, indicating strong antibacterial potential .
Data Table: Biological Activities
Properties
Molecular Formula |
C20H27N5O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H27N5O3S/c1-11(2)16-15(18(27)28-5)23-20(29-16)24-17(26)14-7-6-8-25(10-14)19-21-12(3)9-13(4)22-19/h9,11,14H,6-8,10H2,1-5H3,(H,23,24,26) |
InChI Key |
FTUVPVUCXVVZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
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